molecular formula C3H3NO B14620908 2-Aminocycloprop-2-en-1-one CAS No. 59039-22-4

2-Aminocycloprop-2-en-1-one

Cat. No.: B14620908
CAS No.: 59039-22-4
M. Wt: 69.06 g/mol
InChI Key: MVPPTXIRHYBCBC-UHFFFAOYSA-N
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Description

2-Aminocycloprop-2-en-1-one is a unique organic compound characterized by a cyclopropene ring with an amino group attached to the second carbon and a ketone group on the first carbon. This compound is of interest due to its strained ring structure and potential reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocycloprop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropenone with ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropenone derivatives.

Scientific Research Applications

2-Aminocycloprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocycloprop-2-en-1-one involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The amino group can form hydrogen bonds and interact with nucleophiles, while the ketone group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropenone: Lacks the amino group but shares the strained ring structure.

    Aminocyclopropane: Contains an amino group but lacks the ketone group.

    Cyclopropanone: Contains a ketone group but lacks the amino group.

Uniqueness

2-Aminocycloprop-2-en-1-one is unique due to the presence of both an amino group and a ketone group on a strained cyclopropene ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

2-aminocycloprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c4-2-1-3(2)5/h1H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPTXIRHYBCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735765
Record name 2-Aminocycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-22-4
Record name 2-Aminocycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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